molecular formula C12H11NOS B034536 2-Acetyl-3-Amino-5-Phenylthiophene CAS No. 105707-24-2

2-Acetyl-3-Amino-5-Phenylthiophene

Cat. No. B034536
M. Wt: 217.29 g/mol
InChI Key: QAHOJPMILKVSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-Amino-5-Phenylthiophene is a thiophene derivative, a class of compounds that have attracted significant interest in various scientific fields due to their unique chemical and physical properties.

Synthesis Analysis

  • Gewald synthesis is a notable method used in the preparation of 2-aminothiophene derivatives. The process involves the use of cyanoacetone and elemental sulfur, leading to various substituted thiophenes (Khalifa & Algothami, 2020).
  • Another synthesis approach involves the use of 1,4-dithianyl-2,5-diols in a modified Gewald reaction, producing acetamides and nitrothiophene derivatives (Eller & Holzer, 2006).

Molecular Structure Analysis

  • X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are employed to characterize the molecular structure of synthesized thiophene compounds. Molecular modeling studies also provide insights into the geometrical structures of these compounds (Mabkhot et al., 2016).

Chemical Reactions and Properties

  • 2-Acetyl-3-Amino-5-Phenylthiophene undergoes various chemical reactions based on the reactivity of the substituents attached to the thiophene nucleus, reacting with different nucleophiles to form diverse compounds (Khalifa & Algothami, 2020).

Physical Properties Analysis

  • The physical properties, such as solubility and melting points, can be determined through experimental methods. However, specific details on these properties for 2-Acetyl-3-Amino-5-Phenylthiophene are not provided in the available literature.

Chemical Properties Analysis

  • Thiophene derivatives exhibit unique chemical properties such as photoluminescence and electrochemical behavior. For example, 2-amino-3-cyano-4-phenylthiophene shows photoluminescence upon electrooxidation (Ekinci et al., 2000).
  • The compound’s reactivity and interaction with various reagents can also be determined through experimental studies.

Safety And Hazards

Precautionary measures for handling 2-Acetyl-3-Amino-5-Phenylthiophene include washing face, hands, and any exposed skin thoroughly after handling. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-amino-5-phenylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOJPMILKVSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384564
Record name 2-Acetyl-3-Amino-5-Phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Acetyl-3-Amino-5-Phenylthiophene

CAS RN

105707-24-2
Record name 2-Acetyl-3-Amino-5-Phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105707-24-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.